molecular formula C14H17NO5S B13992288 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid;benzenesulfonic acid CAS No. 5442-38-6

3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid;benzenesulfonic acid

Cat. No.: B13992288
CAS No.: 5442-38-6
M. Wt: 311.36 g/mol
InChI Key: HMAACEFNTSHBSC-UHFFFAOYSA-N
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Description

3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid;benzenesulfonic acid is a compound that combines the structural features of a bicyclic amino acid with a benzenesulfonic acid moiety. This unique structure imparts distinct chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with norbornene, a bicyclic hydrocarbon.

    Carboxylation: The carboxylic acid group is introduced at the 2-position through carboxylation reactions, often involving carbon dioxide under high pressure and temperature conditions.

    Sulfonation: The final step involves the sulfonation of the compound with benzenesulfonic acid, typically under acidic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as acyl chlorides or alkyl halides are used under basic or acidic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Acylated or alkylated derivatives.

Scientific Research Applications

3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid;benzenesulfonic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid;benzenesulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, while the amino and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-norbornanecarboxylic acid: Similar bicyclic structure but lacks the double bond and benzenesulfonic acid moiety.

    3-exo-Aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid: Similar structure but different stereochemistry.

    exo-5-Norbornenecarboxylic acid: Contains the norbornene ring but lacks the amino group.

Uniqueness

The presence of both the bicyclic amino acid structure and the benzenesulfonic acid moiety makes 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid;benzenesulfonic acid unique. This combination imparts distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

CAS No.

5442-38-6

Molecular Formula

C14H17NO5S

Molecular Weight

311.36 g/mol

IUPAC Name

3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid;benzenesulfonic acid

InChI

InChI=1S/C8H11NO2.C6H6O3S/c9-7-5-2-1-4(3-5)6(7)8(10)11;7-10(8,9)6-4-2-1-3-5-6/h1-2,4-7H,3,9H2,(H,10,11);1-5H,(H,7,8,9)

InChI Key

HMAACEFNTSHBSC-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C(C2C(=O)O)N.C1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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